(2S,4R)-4-fluoro-N-phenethylpyrrolidine-2-carboxamide hydrochloride
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Overview
Description
(2S,4R)-4-fluoro-N-phenethylpyrrolidine-2-carboxamide hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a fluorine atom and a phenethyl group, making it a valuable scaffold in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-fluoro-N-phenethylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (2S,4R)-4-hydroxyproline.
Amidation: The fluorinated intermediate is then reacted with phenethylamine to form the desired amide product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This includes scaling up the reactions, using more efficient catalysts, and employing continuous flow techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-fluoro-N-phenethylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4R)-4-fluoro-N-phenethylpyrrolidine-2-carboxamide hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,4R)-4-fluoro-N-phenethylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-fluoro-N-phenethylpyrrolidine-2-carboxamide hydrochloride: Similar structure but different stereochemistry, leading to different biological activity.
(2S,4R)-4-hydroxy-N-phenethylpyrrolidine-2-carboxamide hydrochloride: Hydroxyl group instead of fluorine, affecting its reactivity and interactions.
Uniqueness
(2S,4R)-4-fluoro-N-phenethylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its biological activity and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
(2S,4R)-4-fluoro-N-(2-phenylethyl)pyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O.ClH/c14-11-8-12(16-9-11)13(17)15-7-6-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9H2,(H,15,17);1H/t11-,12+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSNPDDMWHPEKO-LYCTWNKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)NCCC2=CC=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)NCCC2=CC=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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